4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride
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Overview
Description
4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, a tert-butylamino group, and a fluorobenzyl alcohol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride typically involves multiple steps, including the introduction of the amino group, the tert-butylamino group, and the fluorobenzyl alcohol moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and tert-butylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-alpha-((tert-butylamino)methyl)-3,5-dichlorobenzyl alcohol hydrochloride: Known for its use as a bronchodilator and in veterinary medicine.
4-Amino-alpha-((tert-butylamino)methyl)-3,5-difluorobenzyl alcohol hydrochloride: Similar structure but with two fluorine atoms, potentially altering its chemical properties and applications.
Uniqueness
4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride is unique due to the presence of a single fluorine atom, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
56795-20-1 |
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Molecular Formula |
C12H20ClFN2O |
Molecular Weight |
262.75 g/mol |
IUPAC Name |
[2-(4-amino-3-fluorophenyl)-2-hydroxyethyl]-tert-butylazanium;chloride |
InChI |
InChI=1S/C12H19FN2O.ClH/c1-12(2,3)15-7-11(16)8-4-5-10(14)9(13)6-8;/h4-6,11,15-16H,7,14H2,1-3H3;1H |
InChI Key |
ZTOJVVBTYKAIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH2+]CC(C1=CC(=C(C=C1)N)F)O.[Cl-] |
Origin of Product |
United States |
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